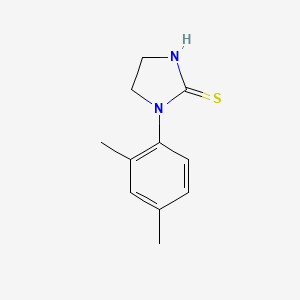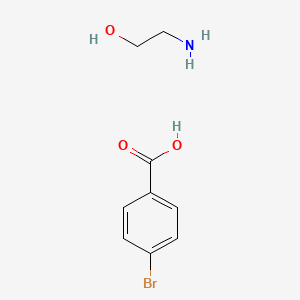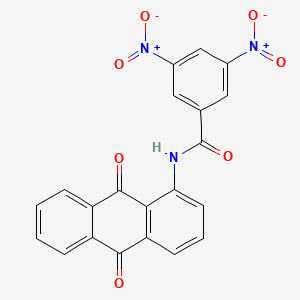
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro-: is a complex organic compound with a molecular formula of C21H11N3O7 This compound is characterized by the presence of a benzamide group attached to an anthracene ring system, which is further substituted with nitro groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Oxidation: The nitrated anthracene is then oxidized to form the corresponding anthraquinone derivative.
Amidation: The anthraquinone derivative undergoes a reaction with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using reducing agents like tin(II) chloride (SnCl2).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Amino-anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Employed in the study of photophysical properties due to its conjugated system.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine:
- Explored for its potential anticancer properties due to its ability to intercalate into DNA.
- Evaluated for its antimicrobial activity against various pathogens.
Industry:
- Utilized in the production of advanced materials such as organic semiconductors.
- Applied in the development of sensors and electronic devices.
作用機序
The mechanism of action of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- involves its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
類似化合物との比較
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Comparison:
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- has a chlorine substituent, which can influence its reactivity and biological activity differently compared to the nitro-substituted compound.
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- contains an amino group, which can participate in different types of chemical reactions and may have distinct biological properties.
Uniqueness: The presence of nitro groups in Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- imparts unique redox properties and potential for generating reactive intermediates, making it distinct from its analogs.
特性
CAS番号 |
544457-67-2 |
|---|---|
分子式 |
C21H11N3O7 |
分子量 |
417.3 g/mol |
IUPAC名 |
N-(9,10-dioxoanthracen-1-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H11N3O7/c25-19-14-4-1-2-5-15(14)20(26)18-16(19)6-3-7-17(18)22-21(27)11-8-12(23(28)29)10-13(9-11)24(30)31/h1-10H,(H,22,27) |
InChIキー |
NUFRPFGYDZKRIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


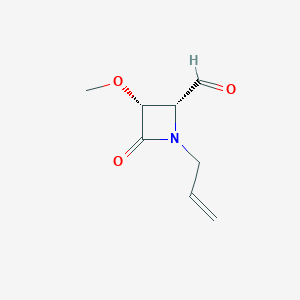

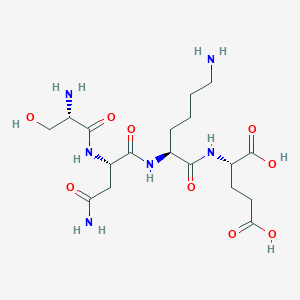
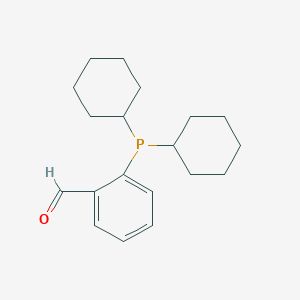

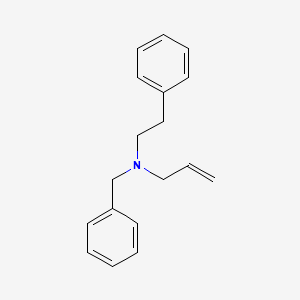

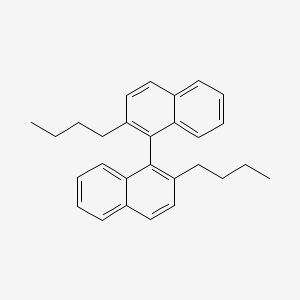
![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
